molecular formula C8H6BrN3 B2771568 2-Bromo-5-pyrazol-1-ylpyridine CAS No. 1314355-12-8

2-Bromo-5-pyrazol-1-ylpyridine

Cat. No. B2771568
CAS RN: 1314355-12-8
M. Wt: 224.061
InChI Key: NNUFYLIOKMDQDS-UHFFFAOYSA-N
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Description

“2-Bromo-5-pyrazol-1-ylpyridine” is a chemical compound with the molecular formula C8H6BrN3. It has a molecular weight of 224.06 . This compound is also known by its IUPAC name, 2-(5-bromo-1H-pyrazol-1-yl)pyridine .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H6BrN3/c9-7-4-6-11-12(7)8-3-1-2-5-10-8/h1-6H . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, it’s important to note that pyrazole derivatives are often used as intermediates in various chemical reactions. They can participate in a wide range of reactions, including condensation, cyclization, and substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a predicted boiling point of 325.2±17.0 °C and a predicted density of 1.63±0.1 g/cm3 . The compound also has a predicted pKa value of 0.57±0.19 .

Scientific Research Applications

Photoinduced Proton Transfer

2-(1H-pyrazol-5-yl)pyridine derivatives, including 2-Bromo-5-pyrazol-1-ylpyridine, exhibit exciting behavior in photoinduced proton transfer processes. These compounds engage in excited-state intramolecular proton transfer (ESIPT), excited-state intermolecular double-proton transfer (ESDPT), and solvent-assisted double-proton transfer in complexes with alcoholic partners. Such reactions are crucial for understanding photophysical processes and developing materials with unique luminescence properties for applications in sensors and organic electronics (Vetokhina et al., 2012).

Ancillary Ligand Role in Color Tuning

The structure of this compound plays a significant role in the color tuning of iridium tetrazolate complexes. These complexes demonstrate a wide range of emission properties, influenced by the nature of the ancillary tetrazolate ligand. This finding is pivotal for the development of materials for organic light-emitting devices (OLEDs) and biological labeling, highlighting the compound's importance in the design of functional materials with tailored photophysical characteristics (Stagni et al., 2008).

Ligand Synthesis and Metal Complexation

The synthesis of ligands incorporating this compound and their metal complexation behavior are critical for the construction of coordination compounds with potential applications in catalysis, magnetic materials, and molecular electronics. These studies provide insights into the versatile coordination chemistry of pyrazolylpyridines, allowing for the exploration of novel reactivity patterns and the development of materials with unique electronic and magnetic properties (Tovee et al., 2010).

Antiproliferative Agents Development

The chemical framework of this compound is explored in the synthesis of novel pyrazole derivatives with significant antiproliferative activity against various cancer cell lines. This research underscores the compound's potential as a scaffold for the development of new therapeutic agents targeting leukemia and breast cancer, offering pathways for the discovery of novel anticancer compounds (Ananda et al., 2016).

Future Directions

While specific future directions for “2-Bromo-5-pyrazol-1-ylpyridine” are not mentioned in the available literature, it’s worth noting that pyrazole derivatives are a topic of ongoing research due to their wide range of potential applications in fields such as medicinal chemistry and material science . Further studies could explore the synthesis, properties, and potential applications of “this compound” in more detail.

properties

IUPAC Name

2-bromo-5-pyrazol-1-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c9-8-3-2-7(6-10-8)12-5-1-4-11-12/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNUFYLIOKMDQDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CN=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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